molecular formula C7H12O2 B13599498 1-Hydroxycyclohexanecarbaldehyde

1-Hydroxycyclohexanecarbaldehyde

Cat. No.: B13599498
M. Wt: 128.17 g/mol
InChI Key: OLGCGYLUNYDEOV-UHFFFAOYSA-N
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Description

1-Hydroxycyclohexane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclohexane, featuring both a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxycyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. Another method includes the hydroformylation of cyclohexene, followed by oxidation to introduce the hydroxyl and aldehyde groups.

Industrial Production Methods: In industrial settings, the production of 1-hydroxycyclohexane-1-carbaldehyde may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the oxidation reactions. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The compound can be reduced to 1-hydroxycyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 1-Hydroxycyclohexane-1-carboxylic acid

    Reduction: 1-Hydroxycyclohexanol

    Substitution: 1-Chlorocyclohexane-1-carbaldehyde, 1-Bromocyclohexane-1-carbaldehyde

Scientific Research Applications

1-Hydroxycyclohexane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-hydroxycyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow the compound to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Hydroxycyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclohexanol: Lacks the aldehyde group, making it less reactive in certain oxidation and reduction reactions.

    Cyclohexanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.

    Cyclohexane-1,2-diol: Features two hydroxyl groups, resulting in different chemical properties and uses.

The uniqueness of 1-hydroxycyclohexane-1-carbaldehyde lies in its combination of hydroxyl and aldehyde functionalities, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-hydroxycyclohexane-1-carbaldehyde

InChI

InChI=1S/C7H12O2/c8-6-7(9)4-2-1-3-5-7/h6,9H,1-5H2

InChI Key

OLGCGYLUNYDEOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C=O)O

Origin of Product

United States

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